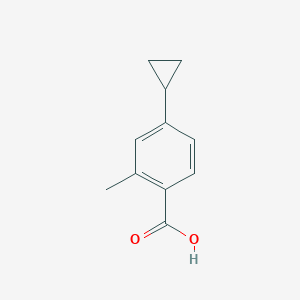

4-Cyclopropyl-2-methylbenzoic acid

Description

Overview of Benzoic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in chemical synthesis. wikipedia.org The presence of the carboxylic acid group attached to a benzene (B151609) ring allows for a wide range of chemical transformations, making these compounds versatile precursors for more complex molecules. wikipedia.orgacs.org In organic synthesis, benzoic acids are used to create dyes, perfumes, and polymers. The reactivity of the carboxyl group and the potential for substitution on the aromatic ring provide a platform for constructing intricate molecular architectures. wikipedia.orgresearchgate.net

In medicinal chemistry, benzoic acid derivatives are prevalent in a variety of therapeutic agents. preprints.org They are found in local anesthetics like cocaine and piperocaine, as well as in other drug classes. pharmacy180.comslideshare.net The acidic nature of the carboxyl group can be influenced by other substituents on the benzene ring; electron-withdrawing groups tend to increase acidity, while electron-donating groups decrease it. libretexts.orglibretexts.org This ability to modulate electronic properties is crucial for designing drugs with specific activities. For example, a series of 94 benzoic acid derivatives were synthesized and evaluated for their potential as influenza neuraminidase inhibitors. acs.org Furthermore, derivatives of aminobenzoic acid, such as procaine (B135) and benzocaine, are well-known local anesthetics. youtube.com

Significance of Cyclopropyl (B3062369) Moieties in Molecular Design

The cyclopropyl group, the smallest possible carbocycle, is a highly valuable structural unit in molecular design, particularly within medicinal chemistry. iris-biotech.descientificupdate.comlibretexts.org Despite its simple structure, the three-membered ring possesses unique electronic and conformational properties due to significant ring strain. hyphadiscovery.com This strain results in C-C bonds with enhanced π-character and C-H bonds that are shorter and stronger than those in other alkanes. acs.orgnih.gov

The inclusion of a cyclopropyl moiety can positively influence a molecule's pharmacological profile in several ways:

Increased Potency and Stability : The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation that is more favorable for binding to a biological target, potentially increasing its potency. iris-biotech.denih.gov Its C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to increased metabolic stability and a longer half-life for a drug. hyphadiscovery.com

Modulation of Physicochemical Properties : A cyclopropyl group can alter a molecule's lipophilicity and pKa, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.de It can serve as a rigid linker or as an isosteric replacement for other groups like alkenes. scientificupdate.com

Reduced Off-Target Effects : By constraining the molecular conformation, cyclopropyl groups can help reduce binding to unintended biological targets, thereby minimizing off-target effects. scientificupdate.comacs.org

These beneficial attributes have led to the incorporation of cyclopropyl rings in numerous approved drugs and clinical candidates. scientificupdate.comhyphadiscovery.com

Contextualizing 4-Cyclopropyl-2-methylbenzoic Acid within this Chemical Landscape

This compound is a substituted benzoic acid that incorporates both a cyclopropyl group and a methyl group on the benzene ring. Its structure combines the versatile reactivity of a benzoic acid with the unique conformational and metabolic advantages conferred by a cyclopropyl moiety.

This compound serves as an intermediate in organic synthesis, providing a building block for the creation of more complex molecules that are valuable in medicinal chemistry and material science. myskinrecipes.com The specific arrangement of the cyclopropyl, methyl, and carboxylic acid groups on the aromatic ring makes it a targeted precursor for developing novel compounds. For instance, it is used in agrochemical research for the development of new pesticides or herbicides. myskinrecipes.com The presence of the cyclopropyl group can be strategically utilized to enhance the efficacy and selectivity of the final products. myskinrecipes.com

Properties of this compound

| Property | Value |

| CAS Number | 909698-10-8 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | This compound |

| InChI Key | HMTLOHPHMSYDEB-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-6-9(8-2-3-8)4-5-10(7)11(12)13/h4-6,8H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTLOHPHMSYDEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Chemical Transformations of 4 Cyclopropyl 2 Methylbenzoic Acid

Esterification and Amidation Reactions

The carboxylic acid moiety is a primary site for derivatization through esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating new compounds and for use as protecting groups.

Esterification: The conversion of 4-cyclopropyl-2-methylbenzoic acid to its corresponding esters can be achieved through standard acid-catalyzed esterification (Fischer esterification). For instance, reacting the acid with an alcohol, such as methanol (B129727), in the presence of a catalytic amount of a strong acid like sulfuric acid, yields the methyl ester, methyl 4-cyclopropyl-2-methylbenzoate. google.com This reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed. The resulting ester, methyl 4-cyclopropyl-2-methylbenzoate, is a known derivative of the parent acid. lookchem.combldpharm.com

Amidation: The synthesis of amides from this compound typically proceeds via activation of the carboxylic acid. acs.org A common method involves converting the acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be treated with a primary or secondary amine to form the corresponding amide. Alternatively, direct amidation can be accomplished using coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or other modern peptide coupling agents, which facilitate the reaction between the carboxylic acid and an amine under milder conditions. rsc.org These methods are widely employed in the synthesis of complex molecules, including active pharmaceutical ingredients. acs.orggoogle.com

Reactions at the Aromatic Ring

The substitution pattern on the benzene (B151609) ring of this compound dictates the regioselectivity of further reactions. The cyclopropyl (B3062369) and methyl groups are electron-donating and thus act as activating, ortho-para directing groups. Conversely, the carboxylic acid group is electron-withdrawing and a meta-director. The combined influence of these groups directs incoming electrophiles primarily to the positions ortho to the activating groups and meta to the deactivating group, namely the C3 and C5 positions.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto the ring. dalalinstitute.comresearchgate.net

Halogenation: The introduction of a halogen, such as bromine or chlorine, onto the aromatic ring can be achieved using the halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination). libretexts.org Given the directing effects of the existing substituents, halogenation of this compound is expected to occur at the C3 or C5 position, which are activated by the adjacent alkyl groups and meta to the carboxyl group.

Nitration: Nitration involves the introduction of a nitro group (–NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. libretexts.orggoogle.com This reaction generates the nitronium ion (NO₂⁺), a potent electrophile. For this compound, the nitro group would be directed to the C3 or C5 positions. The resulting nitroaromatic compound can serve as a precursor for other functional groups; for example, the nitro group can be reduced to an amino group (–NH₂) using reagents like iron or tin in acidic conditions. mnstate.edulibretexts.org Studies on related cyclopropyl-containing aromatic compounds have demonstrated that nitration can be performed successfully, sometimes with high regioselectivity. electronicsandbooks.com

Modifications can also be targeted to the alkyl substituents on the aromatic ring.

Methyl Group Modifications: The methyl group is susceptible to free-radical halogenation at the benzylic position under UV light or with an initiator like N-bromosuccinimide (NBS). libretexts.orgmnstate.edu This reaction would yield 4-cyclopropyl-2-(bromomethyl)benzoic acid, a versatile intermediate for further nucleophilic substitution reactions. Additionally, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic methyl group to a carboxylic acid, although this would fundamentally alter the starting scaffold. libretexts.orgmnstate.edu

Cyclopropyl Group Modifications: The cyclopropyl group is generally more stable than other alkyl groups but can undergo ring-opening reactions under specific, often harsh, conditions such as catalytic hydrogenation or treatment with strong acids. acs.org However, these reactions are less common and typically require forcing conditions compared to reactions at the other sites of the molecule.

Formation of Co-crystals and Supramolecular Assemblies

The carboxylic acid group of this compound is an excellent hydrogen bond donor and acceptor, making it a prime candidate for the formation of co-crystals and other supramolecular assemblies. nih.gov Co-crystallization is a technique used to modify the physicochemical properties of a solid without altering its chemical structure.

By combining this compound with a suitable co-former, typically a molecule containing complementary hydrogen bonding sites such as pyridine (B92270) or amide functionalities, it is possible to form a new crystalline solid with a unique structure. nih.gov In these assemblies, the molecules are held together by non-covalent interactions, most commonly hydrogen bonds forming between the carboxylic acid of one molecule and a basic site (like a nitrogen atom) on the co-former. nih.govnih.gov Research on similar benzoic acids, such as 4-methylbenzoic acid, has shown their ability to form stable co-crystals and intricate hydrogen-bonded networks. acs.orgthegoodscentscompany.com These supramolecular structures can take the form of dimers, chains, or more complex three-dimensional networks, influencing properties like solubility and stability. nih.govacs.org

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a fundamental tool in computational chemistry for investigating the electronic structure of many-body systems, such as atoms and molecules. Calculations are typically performed using a specific functional, like B3LYP, combined with a basis set, such as 6-311++G(d,p), to provide a comprehensive understanding of the molecule's properties in a gaseous phase or simulated solvent environment.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral (torsion) angles that result in the minimum energy conformation.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C(ring)-C(carboxyl) | ~1.49 |

| C=O (carboxyl) | ~1.23 | |

| C-O (carboxyl) | ~1.36 | |

| O-H (carboxyl) | ~0.98 | |

| C(ring)-C(cyclopropyl) | ~1.51 | |

| C(ring)-C(methyl) | ~1.51 | |

| Bond Angles | C-C-O (carboxyl) | ~115 |

| C-C=O (carboxyl) | ~123 | |

| C(ring)-C(ring)-C(carboxyl) | ~120 | |

| Dihedral Angle | C(ring)-C(ring)-C(carboxyl)-O | ~180 (for planarity) |

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. The analysis calculates the normal modes of vibration, each associated with a specific frequency. No imaginary frequencies would confirm a stable structure.

For this compound, characteristic vibrational modes would include:

O-H stretching from the carboxylic acid, typically appearing as a broad band in the high-frequency region of the IR spectrum.

C=O stretching of the carbonyl group, which gives a strong, sharp absorption band.

Aromatic C-H and C=C stretching vibrations from the benzene ring.

C-H stretching and bending modes from the methyl and cyclopropyl groups.

Cyclopropyl ring deformations (ring breathing modes), which have characteristic frequencies.

These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and limitations of the theoretical model, improving agreement with experimental spectra.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the analysis would reveal the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the carboxyl group, while the LUMO may be distributed over the aromatic system and the carbonyl carbon.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electrophilicity Index (ω) = χ² / (2η)

Table 2: Calculated Electronic Properties (Illustrative) Note: This table is illustrative of typical values derived from a HOMO-LUMO analysis.

| Parameter | Value (eV) |

| EHOMO | ~ -6.5 |

| ELUMO | ~ -1.8 |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 |

| Ionization Potential (I) | ~ 6.5 |

| Electron Affinity (A) | ~ 1.8 |

| Chemical Hardness (η) | ~ 2.35 |

| Electronegativity (χ) | ~ 4.15 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential (electron-rich), indicating sites for electrophilic attack.

Blue: Regions of most positive potential (electron-poor), indicating sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen and hydroxyl oxygen atoms of the carboxylic acid group due to their lone pairs of electrons. The most positive potential (blue) would be located around the acidic hydrogen of the hydroxyl group. This visualization provides immediate insight into where the molecule is most likely to engage in intermolecular interactions, such as hydrogen bonding.

DFT calculations can also predict various thermodynamic properties of a molecule at a given temperature, typically by combining electronic energy calculations with statistical mechanics based on the computed vibrational frequencies. Key parameters include:

Total Energy (E0)

Enthalpy (H)

Gibbs Free Energy (G)

Entropy (S)

Table 3: Calculated Thermodynamic Parameters at 298.15 K (Illustrative) Note: This table illustrates the type of data obtained from thermodynamic calculations.

| Parameter | Value |

| Zero-point vibrational energy (kcal/mol) | ~ 115 |

| Thermal correction to Enthalpy (kcal/mol) | ~ 125 |

| Thermal correction to Gibbs Free Energy (kcal/mol) | ~ 90 |

| Molar Entropy (cal/mol·K) | ~ 118 |

Natural Bond Orbital (NBO) analysis is a method that transforms the calculated wavefunction into a set of localized orbitals corresponding to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. NBO analysis provides detailed information about charge distribution (NBO charges), hybridization, and intramolecular interactions. A key aspect is the analysis of donor-acceptor interactions (hyperconjugation), quantified by second-order perturbation theory, which reveals the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, contributing to molecular stability.

Atoms in Molecules (AIM) theory , developed by Richard Bader, analyzes the topology of the electron density (ρ) to partition a molecule into its constituent atoms. The analysis identifies critical points in the electron density where the gradient is zero. The properties at the bond critical points (BCPs) between atoms, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), are used to characterize the nature of the chemical bonds. For instance, a high ρ(r) and a negative ∇²ρ(r) are characteristic of covalent bonds, while low ρ(r) and positive ∇²ρ(r) indicate closed-shell interactions like ionic bonds or hydrogen bonds.

Computational and Theoretical Studies

Computational and theoretical chemistry provide powerful tools for understanding the structure, properties, and reactivity of molecules like 4-Cyclopropyl-2-methylbenzoic acid at an atomic level. These methods complement experimental data and offer predictive insights that can guide further research.

Analytical Method Development for 4 Cyclopropyl 2 Methylbenzoic Acid

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities essential for the analysis of specific compounds within complex mixtures. For 4-Cyclopropyl-2-methylbenzoic acid, both HPLC and GC present viable analytical options, each with its own set of principles and applications.

High-Performance Liquid Chromatography (HPLC) Method Development and Validationbiolinkonline.comescholarship.org

HPLC is a widely utilized technique for the analysis of this compound and related benzoic acid derivatives due to its versatility, sensitivity, and applicability to a broad range of compounds. longdom.orgekb.eg The development of a successful HPLC method involves a systematic optimization of various parameters to achieve the desired separation and quantification. biolinkonline.com

The choice of the stationary phase (column) and the mobile phase is critical in achieving effective separation in HPLC. phenomenex.com For benzoic acid derivatives, reversed-phase chromatography is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. nih.gov

Column Selection: C18 columns are frequently the first choice for the separation of benzoic acid derivatives due to their hydrophobic nature, which allows for good retention and separation of these moderately polar compounds. sigmaaldrich.comthaiscience.info Columns such as the Hypersil BDS C8 (150 mm × 4.6 mm; 5 μm particle size) and Phenomenex Kinetex C18 (150 × 4.6 mm; 5 μm particle size) have been successfully used for similar analytes. longdom.orgakjournals.com The choice of a column with a smaller particle size (e.g., 2.7 µm) can lead to higher efficiency and faster analysis times. lcms.cz

Mobile Phase Optimization: The mobile phase composition, a mixture of an aqueous component (often with a buffer or acid modifier) and an organic solvent, is a key factor in controlling the retention and selectivity of the separation. phenomenex.com

Organic Solvents: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. phenomenex.com Acetonitrile is often preferred due to its lower viscosity and wider UV transparency window. lcms.cz

Aqueous Phase: The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the acidic analyte, this compound. phenomenex.com Operating at a pH below the pKa of the carboxylic acid group ensures that the analyte is in its neutral, more retained form, leading to better peak shape and retention on a reversed-phase column. scispace.com Additives like formic acid, trifluoroacetic acid (TFA), or phosphate (B84403) buffers are commonly used to control the pH and improve peak symmetry. akjournals.comlcms.czresearchgate.net For instance, a mobile phase consisting of 0.1% phosphoric acid in water as mobile phase A and acetonitrile as mobile phase B is a common starting point. longdom.org

The following table provides examples of mobile phase compositions used for the analysis of related benzoic acid compounds:

| Mobile Phase A | Mobile Phase B | Reference |

| 0.1% Phosphoric acid in water | Acetonitrile | longdom.org |

| 0.1% Formic acid in water | Acetonitrile | lcms.cz |

| 10mM KH2PO4 in water, pH=6.0 with triethylamine | Acetonitrile/Methanol/Water mixture | ekb.eg |

| 0.05 M ammonium (B1175870) acetate (B1210297) (pH 4.4) | Methanol | thaiscience.info |

Interactive Data Table: Click on the headers to sort the data.

The UV-Vis detector is the most common detector used for the analysis of aromatic compounds like this compound due to the presence of a chromophore in their structure. nih.gov Optimization of the detection wavelength is crucial for achieving maximum sensitivity. The wavelength of maximum absorbance (λmax) for the analyte should be determined by scanning a standard solution across a range of UV wavelengths. For benzoic acid derivatives, detection wavelengths are typically in the range of 230-280 nm. longdom.orgakjournals.comscispace.com For example, in the analysis of similar compounds, wavelengths of 230 nm, 235 nm, and 280 nm have been utilized. longdom.orgakjournals.comscispace.com The choice of a specific wavelength can also be influenced by the desire to minimize interference from other components in the sample matrix.

For complex samples containing compounds with a wide range of polarities, a gradient elution method is often necessary. lcms.cz This technique involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent. lcms.cz This allows for the elution of strongly retained components in a reasonable time while still achieving good resolution of early-eluting peaks. A typical gradient might start with a low percentage of organic solvent and linearly increase to a high percentage over a set period. researchgate.netthieme-connect.com For example, a gradient could run from 5% to 95% acetonitrile over 15 minutes. lcms.cz

A representative gradient elution program for a related compound is shown below:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 20.1 | 95 | 5 |

| 25.0 | 95 | 5 |

This is an example and would need to be optimized for the specific analysis of this compound.

Method validation is a critical step to ensure that the developed HPLC method is suitable for its intended purpose. The validation is performed according to guidelines from the International Council for Harmonisation (ICH). ekb.eg

Specificity: This ensures that the peak for this compound is well-resolved from other potential components in the sample, such as impurities or degradation products. This is often demonstrated by analyzing a placebo and spiked samples. longdom.org

Linearity: This establishes the relationship between the concentration of the analyte and the detector response. A calibration curve is generated by analyzing a series of standards at different concentrations. The correlation coefficient (r²) should ideally be ≥ 0.999. thaiscience.inforesearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. longdom.orgthaiscience.info These are typically determined based on the signal-to-noise ratio (S/N), with LOD at S/N of 3:1 and LOQ at S/N of 10:1. researchgate.net

Accuracy: This is the closeness of the measured value to the true value. It is typically assessed by performing recovery studies on spiked samples at different concentration levels. longdom.orgugm.ac.id Recoveries are generally expected to be within 80-120%. longdom.org

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). thaiscience.info The RSD should typically be less than 2%. longdom.org

Robustness: This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, flow rate, and column temperature. longdom.org

The following table summarizes typical validation parameters and their acceptance criteria for related benzoic acid analyses:

| Validation Parameter | Typical Acceptance Criteria | Reference |

| Linearity (r²) | ≥ 0.999 | thaiscience.inforesearchgate.net |

| Accuracy (% Recovery) | 80 - 120% | longdom.org |

| Precision (% RSD) | < 2% | longdom.org |

| LOD (S/N) | 3:1 | researchgate.net |

| LOQ (S/N) | 10:1 | researchgate.net |

Interactive Data Table: Click on the headers to sort the data.

Gas Chromatography (GC) Considerations

While HPLC is generally the preferred method for benzoic acid derivatives, Gas Chromatography (GC) can also be employed, particularly for volatile impurities or if derivatization is performed to increase the volatility of the analyte. smolecule.com The analysis of benzoic acid itself by GC can be challenging due to its polarity and potential for peak tailing on standard non-polar columns. researchgate.net

For GC analysis of this compound, derivatization to form a more volatile ester, such as a methyl ester, would likely be necessary. escholarship.org This would improve the chromatographic behavior and sensitivity. The choice of a GC column would depend on the volatility and polarity of the derivatized analyte. A mid-polarity column might be suitable. Detection could be achieved using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). smolecule.com

Hyphenated Techniques (e.g., LC-MS/MS)

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for the separation, detection, and quantification of this compound in various matrices. The coupling of liquid chromatography's separation power with the high sensitivity and selectivity of tandem mass spectrometry allows for robust and reliable analytical methods. usgs.govlcms.cz Method development involves the careful optimization of both LC and MS parameters to achieve the desired performance.

A typical LC-MS/MS method for analyzing this compound would involve reverse-phase chromatography to separate the analyte from potential impurities. ijirt.org The mass spectrometer, often a triple quadrupole, would be operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. usgs.gov In this mode, a specific precursor ion corresponding to the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This transition is highly specific to the target analyte. For this compound (molar mass: 176.22 g/mol ), the transition of m/z 175 → 131 could be monitored in negative ion mode, representing the loss of the carboxyl group (CO₂). psu.edu

Optimization of an LC-MS/MS method is a critical step. scribd.com This includes selecting the appropriate column, mobile phase composition, and gradient elution program. rsc.org The MS parameters, such as ionization source settings (e.g., electrospray ionization - ESI), collision energy, and gas pressures, are fine-tuned to maximize the signal response for the specific analyte. researchgate.net

Table 1: Illustrative LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Condition |

| LC System | UPLC/HPLC System |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) rsc.org |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition | Precursor Ion (m/z): 175.1; Product Ion (m/z): 131.1 |

| Collision Energy | Optimized for maximum fragment ion intensity (e.g., -15 to -25 eV) psu.edu |

Spectroscopic Characterization Methodologies (beyond basic identification)

Beyond simple confirmation of presence, advanced spectroscopic techniques are employed to gain a deeper understanding of the molecular structure and properties of this compound. psu.edusmolecule.com

Advanced NMR Spectroscopy (e.g., 2D NMR)

While standard one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental structural information, complex molecules or those with closely-spaced signals often require more advanced techniques for unambiguous assignment. rsc.orgrsc.org Two-dimensional (2D) NMR experiments are critical for elucidating the precise connectivity and spatial relationships of atoms within the this compound molecule. wisc.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. For this compound, COSY would confirm the connectivity within the cyclopropyl (B3062369) ring protons and the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for piecing together molecular fragments and confirming the substitution pattern. For instance, it would show correlations from the methyl protons to the C2, C1, and C3 carbons of the benzene ring, and from the cyclopropyl protons to the C4 carbon, definitively confirming the compound's structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| COOH | ~12-13 | ~170 | C1, C2 |

| CH₃ | ~2.5 | ~20 | C1, C2, C3 |

| Aromatic H (H3, H5, H6) | ~7.0-7.8 | ~125-145 | Adjacent aromatic C, C1, C4, COOH, Cyclopropyl C |

| Cyclopropyl H (methine) | ~1.9 | ~15 | C3, C4, C5 |

| Cyclopropyl H (methylene) | ~0.7, ~1.0 | ~10 | C4, Cyclopropyl C |

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), enabling the determination of the elemental composition of a molecule and its fragments. nih.govgoogle.com This capability is invaluable for confirming the identity of this compound and for studying its behavior in chemical reactions or degradation pathways. scispace.com

By providing the exact mass of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For mechanistic studies, HRMS is used to identify reaction intermediates and products. researchgate.net By analyzing the fragmentation pattern of the parent molecule, one can deduce its structure and identify its most labile bonds. For example, in the study of a chemical reaction, observing the exact mass of a by-product can help to elucidate the reaction mechanism and identify side reactions.

Table 3: Hypothetical HRMS Fragmentation Data for this compound

| Observed m/z | Calculated Mass | Elemental Formula | Inferred Fragment |

| 177.0910 | 177.0916 | C₁₁H₁₃O₂ | [M+H]⁺ |

| 159.0805 | 159.0810 | C₁₁H₁₁O | [M+H - H₂O]⁺ |

| 133.0961 | 133.0966 | C₁₀H₁₃ | [M+H - CO₂]⁺ |

Purity Profiling and Impurity Analysis

Ensuring the purity of any chemical compound is critical, and a thorough impurity profile is a key component of analytical method development. jclmm.comdphen1.com Impurity profiling involves the identification and quantification of all potential impurities in a sample. jclmm.com For this compound, impurities can originate from various sources. dphen1.com

Starting Materials: Unreacted starting materials used in the synthesis, such as a brominated or iodinated benzoic acid derivative and a cyclopropyl boronic acid.

By-products: Compounds formed from side reactions during the synthesis. An example could be the formation of a dimer or products from incomplete reactions. researchgate.net

Intermediates: Synthetic intermediates that are not fully converted to the final product. dphen1.com

Degradation Products: Impurities formed during storage or handling due to factors like light, heat, or oxidation.

Table 4: Potential Impurities in the Synthesis of this compound

| Impurity Name | Potential Origin | Analytical Detection Method |

| 4-Bromo-2-methylbenzoic acid | Unreacted Starting Material | HPLC, LC-MS |

| 2-Methylbenzoic acid | By-product (de-halogenation) | HPLC, GC-MS |

| Methyl 4-cyclopropyl-2-methylbenzoate | Intermediate (if ester is used) | HPLC, LC-MS |

| Dimer of this compound | By-product (coupling reaction) | HPLC, LC-MS, HRMS |

Biological and Biomedical Research Potential of 4 Cyclopropyl 2 Methylbenzoic Acid Derivatives

Investigation of Biological Activities

Derivatives of benzoic acid have been extensively studied and are known to exhibit a broad spectrum of biological activities. While research specifically targeting derivatives of 4-cyclopropyl-2-methylbenzoic acid is emerging, the known activities of related compounds provide a strong rationale for their investigation. Natural and synthetic compounds containing a cyclopropane (B1198618) ring are noted for a wide range of biological properties, including enzyme inhibition, as well as insecticidal, antifungal, antimicrobial, antibiotic, antitumor, and antiviral effects researchgate.net.

Similarly, the broader class of benzoic acid derivatives has demonstrated significant potential in various therapeutic areas. These activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects preprints.orgglobalresearchonline.net. For instance, certain benzoic acid derivatives have been found to exhibit potent antitumor activity against human cervical cancer cell lines preprints.org. Others have been investigated for their ability to manage sickle cell disease . The diverse biological landscape of these related compounds suggests a rich area for the exploration of this compound derivatives.

| Compound Class | Investigated Biological Activities | Reference |

|---|---|---|

| Benzoic Acid Derivatives | Anticancer, Antimicrobial, Anti-inflammatory, Antioxidant | preprints.orgglobalresearchonline.net |

| Cyclopropane-containing Compounds | Enzyme Inhibition, Antifungal, Antiviral, Antitumor | researchgate.net |

| p-Hydroxybenzoic Acid Derivatives | Antimicrobial, Antialgal, Antimutagenic, Hypoglycemic, Antiviral | globalresearchonline.net |

| Substituted Benzoic Acids | Local Anesthetic, Anti-sickling | slideshare.net |

Mechanism of Action Studies (e.g., enzyme inhibition, receptor modulation)

Understanding the mechanism of action is critical for the development of new therapeutic agents. For benzoic acid derivatives, a variety of mechanisms have been elucidated. For example, some derivatives function as local anesthetics by blocking sodium channels, which prevents the depolarization of nerve cell membranes and the propagation of pain signals slideshare.net.

Enzyme inhibition is another common mechanism. Certain benzoic acid compounds have been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression, which is a target in cancer therapy preprints.org. In the context of inflammation, derivatives of salicylic (B10762653) acid (2-hydroxybenzoic acid) are well-known inhibitors of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) mdpi.com. More recent studies have shown that some benzoic acid derivatives can modulate the proteostasis network by enhancing the activity of cellular protein degradation systems, such as cathepsins nih.gov. These established mechanisms for related compounds provide plausible starting points for investigating how derivatives of this compound might exert their biological effects.

Pharmacokinetic and Pharmacodynamic Considerations (where applicable to benzoic acid derivatives)

The journey of a drug through the body is described by its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the drug's effect on the body). Benzoic acid and its simple salts are generally absorbed rapidly after oral administration researchgate.net.

A common strategy to improve the pharmacokinetic profile of acidic drugs is the use of prodrugs. Ester derivatives of benzoic acids, for instance, can act as prodrugs. Their increased lipophilicity can facilitate easier passage through biological membranes, improving absorption. Once absorbed, these esters can be hydrolyzed by endogenous esterase enzymes to release the active carboxylic acid nih.gov. This approach has been successfully explored for developing antimycobacterial agents nih.gov. Furthermore, specific structural modifications on benzoic acid analogs have led to significant improvements in oral exposure and reductions in clearance rates in preclinical studies, highlighting the potential for optimizing the pharmacokinetic properties of this class of compounds nih.gov.

Structure-Activity Relationship (SAR) Studies for Related Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity drugdesign.org. These studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties eurekaselect.com.

For benzoic acid derivatives, SAR studies have revealed several key principles:

Substituent Position and Type : The acidity, and often the biological activity, of a benzoic acid derivative is heavily influenced by the nature and position of substituents on the phenyl ring. Electron-withdrawing groups generally increase acidity, while electron-donating groups decrease it researchgate.net.

Steric Factors : The size and shape of substituents can impact how a molecule binds to its biological target. In one study on indazole derivatives, smaller alkyl groups at a specific position resulted in better inhibitory activity, while bulkier groups or cyclic substituents like cyclopropyl (B3062369) at that same position decreased potency nih.gov.

Electronic Effects : The electronic properties of substituents are also critical. For a series of benzylthioquinolinium iodides, the electron-withdrawing capacity of substituents on the phenyl ring was found to be a more important factor for antifungal activity than hydrophilicity nih.gov.

These examples underscore the importance of systematic structural modification in drug design.

| Compound Series | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Benzoic Acids | Addition of Electron-Withdrawing Group (EWG) | Increases acidity | researchgate.net |

| Benzoic Acids | Addition of Electron-Donating Group (EDG) | Decreases acidity | researchgate.net |

| Indazole Derivatives | Small alkyl group vs. bulky/cyclic group (cyclopropyl) at R1 | Smaller group showed better inhibitory activity | nih.gov |

| Benzylthioquinolinium Iodides | Substituents with positive σ (electron-withdrawing) | Enhanced antifungal potency against C. neoformans | nih.gov |

| 4-Anilinoquinazolines | Presence/absence of nitrogen at positions 1 and 3 | Nitrogen at both positions, especially N1, was crucial for activity | drugdesign.org |

Role as a Lead Compound or Intermediate in Drug Discovery

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification. The benzoic acid scaffold is a privileged structure in drug discovery, frequently serving as the starting point for the development of new drugs preprints.org.

This compound is valuable as a chemical intermediate, meaning it is used in the synthesis of more complex active pharmaceutical ingredients myskinrecipes.com. Its structure provides a unique combination of features—the acidic carboxylic group for salt formation or esterification, the lipophilic cyclopropyl group to probe specific binding pockets, and the methyl group which can influence conformation and metabolism. These features make it an attractive scaffold for generating libraries of new compounds for screening. By serving as a foundational building block, it plays a crucial role in the early stages of drug discovery, enabling the exploration of new chemical space in the search for novel therapeutics myskinrecipes.comresearchgate.net.

Applications in Materials Science and Other Fields

Integration into Polymeric Structures

Benzoic acid and its derivatives are valuable components in polymer science. They can be incorporated into polymeric structures to modify their physical and chemical properties. For instance, benzoate (B1203000) esters are frequently used as plasticizers, which are additives that increase the flexibility and durability of materials like polyvinyl chloride (PVC) and other plastics. chemimpex.comatamanchemicals.com The methyl ester of benzoic acid, for example, serves as a plasticizer in the production of polymers, enhancing the durability of plastics and coatings. chemimpex.com

Furthermore, benzoic acid derivatives can be attached to monomers or polymers to create functional materials. Research has shown that such derivatives can be used to develop coatings with specific properties, such as antimicrobial surfaces. google.com While direct research on the integration of 4-Cyclopropyl-2-methylbenzoic acid into polymers is not extensively documented, its structure suggests potential for similar applications. The carboxylic acid group provides a reactive site for polymerization or grafting onto polymer backbones, and the cyclopropyl (B3062369) and methyl groups could influence the resulting polymer's thermal and mechanical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 909698-10-8 | azurewebsites.netbiosynth.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₂O₂ | azurewebsites.netbiosynth.coma2bchem.com |

| Molecular Weight | 176.21 - 176.22 g/mol | azurewebsites.netbiosynth.coma2bchem.com |

| Boiling Point | 313.9 ± 21.0 °C at 760 mmHg | biosynth.comchemenu.com |

| SMILES | OC(=O)c1ccc(cc1C)C1CC1 | biosynth.coma2bchem.com |

Catalytic Applications of Benzoic Acid Derivatives

Benzoic acids are highly important structural motifs in organic synthesis and their selective functionalization is a key area of research. nih.gov Derivatives of benzoic acid are central to various catalytic processes, both as substrates and as precursors to catalytic molecules.

Significant research has been dedicated to the transition-metal-catalyzed functionalization of the carbon-hydrogen (C-H) bonds of benzoic acid derivatives. This allows for the direct modification of the aromatic ring, providing efficient pathways to complex molecules. For example, palladium (Pd) catalysts have been successfully used for the meta-C-H olefination and acetoxylation of benzoic acid derivatives, a challenging transformation for electron-poor aromatic rings. nih.gov

Furthermore, the hydrogenation of the aromatic ring in benzoic acid derivatives is another critical industrial process. Electrocatalytic hydrogenation using bimetallic catalysts, such as Platinum-Ruthenium (PtRu), has emerged as a green alternative to traditional thermal catalysis, allowing the reaction to proceed under mild conditions. rsc.org The synergistic effect between the metals in these catalysts enhances the capture of benzoic acid molecules and lowers the energy barrier for the reaction. rsc.org Palladium nanoparticles supported on nitrogen-doped carbon have also been shown to be effective for the hydrogenation of benzoic acid and its derivatives. acs.org These catalytic applications highlight the importance of the benzoic acid scaffold in synthetic chemistry.

Table 2: Examples of Catalytic Systems for Benzoic Acid Derivatives

| Catalytic Process | Catalyst System | Key Findings | Source(s) |

|---|---|---|---|

| meta-C-H Olefination | Pd(II) with a nitrile-based sulfonamide template | Enables meta-selective functionalization of electron-poor benzoic acid derivatives. | nih.gov |

| Electrocatalytic Hydrogenation | Bimetallic PtRu on carbon paper | High conversion and selectivity for hydrogenation of the aromatic ring under mild conditions without external H₂. | rsc.org |

| Toluene (B28343) Oxidation | Mn-based homogeneous catalysts | Selectively oxidizes toluene to benzoic acid, which is a valuable product. | researchgate.net |

| Hydrogenation | Pd nanoparticles on N-doped carbon (Pd@CN) | Effective for the hydrogenation of benzoic acid and its derivatives. | acs.org |

Fragrance and Flavor Applications of Methyl Benzoic Acid Esters

Esters are widely recognized for their significant contribution to the flavors and fragrances of natural products like fruits and flowers. nih.gov The esterification of benzoic acid and its derivatives with alcohols produces a wide array of aromatic compounds used extensively in the perfume and food industries. rsc.org

The methyl esters of substituted benzoic acids are particularly noted for their pleasant aromas. Methyl benzoate, the simplest ester, has a powerful floral scent with fruity overtones and is used in narcotic floral bases and red fruit accords. scentspiracy.comanshulchemicals.com The position of substituents on the benzoic acid ring significantly influences the resulting fragrance profile. A patent discloses that 2-methyl-benzoic acid methyl ester, a close structural analog to the ester of this compound, possesses desirable fragrance notes of ylang-ylang, orange flower, and grape, making it suitable for a wide range of products from fine perfumes to cleaning agents. google.com Other related esters, such as benzoic acid phenyl methyl ester and benzoic acid, 4-methyl-, 2-methylpropyl ester, are also used for their characteristic scents and as fixatives in fragrance compositions. atamanchemicals.comontosight.ai

While the specific organoleptic properties of this compound methyl ester are not detailed in the reviewed literature, the established use of its analogs strongly suggests its potential as a novel fragrance ingredient.

Table 3: Fragrance Profiles of Selected Methyl Benzoic Acid Esters

| Compound | Reported Fragrance/Flavor Notes | Common Applications | Source(s) |

|---|---|---|---|

| Methyl Benzoate | Sharp, narcotic, medicinal-floral, phenolic, sweet-fruity (ylang-ylang, tuberose) | Perfumery, flavoring, solvents, bee attractant | scentspiracy.comanshulchemicals.com |

| 2-Methyl-benzoic acid methyl ester | Ylang, orange flower, grape | Perfumes, colognes, personal care products, air fresheners, cleaning agents | google.com |

| Benzoic acid, 4-methyl-, 2-methylpropyl ester | Fruity or floral | Perfumes, fragrances, cosmetics, flavoring agent | ontosight.ai |

| Benzoic Acid Phenyl Methyl Ester | Weak Balsam and almond fragrance | Fixative for essences (musk), preparation of fruit and floral flavors (strawberry, cherry, jasmine, clove) | atamanchemicals.com |

An in-depth examination of the intellectual property and commercial landscape surrounding this compound reveals its significance as a scaffold in the development of novel therapeutic agents. This article delves into the existing patents related to this compound and its close analogs, and explores the emerging trends in patent filings for the broader class of benzoic acid derivatives.

Patent Landscape and Commercial Relevance

The commercial relevance of a chemical entity in the pharmaceutical and chemical industries is often reflected in the patent landscape surrounding it. An analysis of patents can reveal the application areas, the key players in research and development, and the potential for future commercialization.

Environmental Impact and Degradation Studies Theoretical Framework

Photochemical Degradation Pathways

The atmospheric and aquatic degradation of organic compounds is often initiated by sunlight. Photochemical degradation can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by photosensitized reactions involving other environmental components. jst.go.jp For 4-Cyclopropyl-2-methylbenzoic acid, several potential photochemical pathways can be postulated based on the reactivity of its constituent functional groups.

The primary drivers of these reactions are often highly reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet excited states of chromophoric dissolved organic matter (³CDOM*), which are commonly present in sunlit waters. rsc.org The benzene (B151609) ring in this compound is a likely site for initial attack by hydroxyl radicals. This can lead to the formation of phenolic derivatives through hydroxylation at various positions on the aromatic ring.

Furthermore, the carboxylic acid group can influence the photochemical reactivity. Decarboxylation, the loss of the carboxyl group as carbon dioxide, is a known photochemical process for some aromatic carboxylic acids, which would lead to the formation of 1-cyclopropyl-3-methylbenzene. The methyl group attached to the benzene ring is also susceptible to oxidation, potentially forming a benzyl (B1604629) alcohol derivative, which could be further oxidized to an aldehyde and then a carboxylic acid.

The cyclopropyl (B3062369) group, while generally stable, possesses strained C-C bonds that can be susceptible to ring-opening reactions under certain energetic conditions, a characteristic that might be influenced by excited states achieved during photochemical processes. stackexchange.com The interaction of the cyclopropyl group with the adjacent aromatic π-system could also influence the molecule's light absorption properties and subsequent reactivity. stackexchange.com

A summary of potential initial photochemical degradation products is presented below.

| Reactant | Proposed Initial Product(s) | Potential Reaction Type |

| This compound | Hydroxylated derivatives (e.g., 4-Cyclopropyl-5-hydroxy-2-methylbenzoic acid) | Hydroxylation |

| This compound | 1-Cyclopropyl-3-methylbenzene | Photodecarboxylation |

| This compound | 4-Cyclopropyl-2-(hydroxymethyl)benzoic acid | Methyl group oxidation |

| This compound | Ring-opened products | Cyclopropyl ring cleavage |

Biodegradation Mechanisms

Microbial degradation is a critical process for the removal of organic compounds from the environment. nijophasr.net The biodegradation of this compound can be theoretically explored by examining the known metabolic pathways for structurally similar molecules, such as other substituted benzoic acids. osti.govnih.gov Bacteria, particularly species from the genera Pseudomonas and Comamonas, are well-known for their ability to degrade a wide variety of aromatic compounds. nih.govmdpi.com

The aerobic biodegradation of aromatic compounds typically proceeds through a series of enzymatic reactions that funnel diverse substrates into a few central intermediate pathways. d-nb.info For this compound, the degradation is likely initiated by the activation of the carboxylic acid group to its coenzyme A (CoA) thioester, forming 4-cyclopropyl-2-methylbenzoyl-CoA. This activation is a common strategy in the anaerobic degradation of aromatic acids as well. researchgate.net

Following activation, the aromatic ring is targeted for cleavage. This usually involves hydroxylation of the ring by dioxygenase enzymes to form a dihydroxy derivative (a catechol). nih.gov For instance, the methyl group could direct the initial dioxygenation. The resulting catechol intermediate would then undergo ring cleavage, either through an ortho or meta cleavage pathway, catalyzed by specific dioxygenases. nih.gov This ring-cleavage step is a key rate-limiting step in the degradation of many aromatic pollutants. nih.gov

The degradation of the alkyl and cycloalkyl substituents would likely occur after the aromatic ring has been opened. The methyl group can be oxidized, and the cyclopropyl ring, while relatively stable, can be metabolized by some microorganisms. The degradation of the cyclopropyl group might involve specific enzymes that can handle the ring strain.

Under anaerobic conditions, the degradation pathway would differ. The initial activation to the CoA ester would still be expected, followed by a reductive dearomatization of the benzoyl-CoA derivative. researchgate.net This would be followed by a series of reactions analogous to β-oxidation to break down the ring structure. researchgate.net

The table below outlines a hypothetical aerobic biodegradation pathway.

| Proposed Intermediate | Enzyme Class Involved (Hypothetical) | Metabolic Step |

| This compound | Acyl-CoA Synthetase | Activation to CoA ester |

| 4-Cyclopropyl-2-methylbenzoyl-CoA | Dioxygenase | Ring hydroxylation |

| Dihydroxy-4-cyclopropyl-2-methylbenzoyl-CoA | Dioxygenase | Aromatic ring cleavage |

| Ring-cleavage products | Hydrolases, Dehydrogenases | Further metabolism |

It is important to note that the presence of multiple substituents on the aromatic ring can influence the rate and pathway of biodegradation. The specific positioning of the cyclopropyl and methyl groups will affect the regioselectivity of the enzymatic attacks.

Future Research Directions

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for enabling broader investigation of 4-Cyclopropyl-2-methylbenzoic acid and its analogs. While established methods for constructing substituted benzoic acids and introducing cyclopropyl (B3062369) groups exist, future research could focus on more innovative and streamlined approaches.

One promising avenue is the exploration of C-H activation strategies. Direct functionalization of the benzoic acid core or the methyl group could provide more atom-economical and step-efficient pathways compared to traditional cross-coupling methods, which often require pre-functionalized starting materials. Additionally, advancements in photoredox catalysis and electrochemistry could offer milder and more selective methods for forging the key carbon-carbon and carbon-heteroatom bonds necessary for synthesizing a diverse library of derivatives.

Researchers are also describing versatile and unambiguous synthetic routes to novel 4-(branched alkyl)benzoic acids via their beta-monosubstituted or beta,beta-disubstituted styrene-4-carboxylic acid precursors nih.gov. These procedures often start with readily available aldehydes or ketones and proceed through various intermediates in good yield nih.gov. Another area of exploration involves the development of novel methods for the construction of cyclopropane (B1198618) rings, which can be broadly classified into [2+1]-type cycloaddition and direct 1,3-cyclization rsc.org. A multi-step synthesis for similar compounds could involve the introduction of a cyclopropane ring through a [2+1] cycloaddition or alkylation of a benzoic acid precursor .

Advanced Computational Modeling for Property Prediction

The use of advanced computational tools can significantly accelerate the discovery and optimization of molecules based on the this compound scaffold. In silico methods can provide valuable insights into the physicochemical properties, biological activities, and potential metabolic fate of novel derivatives before their synthesis, saving time and resources.

Future computational studies could employ a range of techniques to build predictive models. ucl.ac.uknih.govacs.org Molecular dynamics (MD) simulations can be used to investigate the conformational preferences of the cyclopropyl and carboxyl groups, which can be crucial for receptor binding. ucl.ac.uk These simulations can also shed light on how the molecule interacts with solvents and biological membranes, providing predictions of its solubility and permeability. ucl.ac.uknih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate specific structural features with biological activity and physical properties. dergipark.org.tr By analyzing a dataset of related compounds, these models can identify key molecular descriptors that influence a desired outcome, guiding the design of new analogs with improved characteristics. For instance, models could be built to predict the impact of different substituents on the benzene (B151609) ring on the compound's binding affinity to a specific protein target.

| Computational Method | Application in Future Research | Potential Insights |

| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and interactions with biological targets. | Understanding binding modes and predicting binding affinity. ucl.ac.uk |

| Quantum Mechanics (QM) Calculations | Determining electronic properties and reaction mechanisms. | Predicting reactivity and guiding synthesis of new derivatives. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict biological activity. | Identifying key structural features for enhanced therapeutic effects. dergipark.org.tr |

| Pharmacophore Modeling | Identifying essential features for binding to a biological target. | Designing novel compounds with a higher probability of being active. |

Discovery of New Biological Targets and Therapeutic Applications

The presence of the cyclopropyl group, a feature found in numerous approved drugs, suggests that this compound and its derivatives may possess valuable pharmacological properties. rsc.orgnih.gov The cyclopropyl moiety can enhance metabolic stability, improve potency, and influence the conformational rigidity of a molecule, all of which are desirable attributes in drug design. nih.gov

Future research should focus on screening this compound and a library of its analogs against a wide range of biological targets. Given the structural similarities to known inhibitors of enzymes such as p38α MAP kinase, this class of enzymes represents a logical starting point for investigation. researchgate.netnih.gov High-throughput screening campaigns, coupled with mechanism-of-action studies, could uncover novel protein targets and cellular pathways modulated by these compounds.

Furthermore, the benzoic acid functional group provides a handle for creating prodrugs or for conjugation to targeting moieties, potentially leading to the development of therapies with improved pharmacokinetic profiles or tissue-specific delivery. For example, a recent study on a similar compound, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid, showed inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation, suggesting potential applications in treating fibrotic diseases. nih.gov Investigating the potential of this compound in areas such as oncology, inflammation, and infectious diseases could lead to the discovery of new therapeutic applications. The unique strain and electronic properties of the cyclopropane ring can lead to diverse biological activities, from enzyme inhibition to antiviral and antitumor properties. unl.pt

Development of Sustainable Production Methods

In line with the growing emphasis on green chemistry in the pharmaceutical and chemical industries, future research should also address the development of sustainable and environmentally friendly methods for the production of this compound. nih.govelsevier.comnoahchemicals.com This involves minimizing waste, reducing energy consumption, and utilizing renewable resources where possible. elsevier.comnoahchemicals.com

Key areas for improvement include the use of greener solvents, the development of catalytic reactions that replace stoichiometric reagents, and the implementation of continuous flow manufacturing processes. noahchemicals.com Biocatalysis, using enzymes to perform specific chemical transformations, could offer a highly selective and environmentally benign alternative to traditional chemical synthesis. For instance, engineered enzymes could be employed for the asymmetric synthesis of chiral derivatives of this compound.

Moreover, exploring the use of bio-based feedstocks derived from renewable resources could significantly reduce the carbon footprint of the manufacturing process. noahchemicals.comoup.com The principles of a circular economy, where waste streams are valorized and materials are reused, should also be integrated into the long-term production strategy for this compound and its derivatives. elsevier.com Automation and process optimization can further enhance efficiency and reduce waste, contributing to a more sustainable chemical industry. beamex.com

| Sustainability Principle | Application to Production | Potential Benefits |

| Green Chemistry | Use of renewable feedstocks, safer solvents, and catalytic reactions. elsevier.com | Reduced environmental impact, increased safety, and lower costs. |

| Process Intensification | Implementation of continuous flow reactors and microreactors. noahchemicals.com | Improved efficiency, better process control, and smaller footprint. |

| Biocatalysis | Use of enzymes for specific chemical transformations. | High selectivity, mild reaction conditions, and reduced waste. |

| Circular Economy | Valorization of waste streams and recycling of materials. elsevier.com | Minimized waste generation and conservation of resources. |

Q & A

Q. What are the established synthetic routes for 4-Cyclopropyl-2-methylbenzoic acid, and what analytical techniques are recommended for confirming its purity and structure?

- Methodological Answer : The synthesis typically involves introducing the cyclopropyl group via Suzuki-Miyaura coupling using a palladium catalyst, followed by methyl substitution at the ortho position. Purification via recrystallization in ethanol/water mixtures is common. For structural confirmation:

- NMR Spectroscopy : Analyze - and -NMR spectra to verify cyclopropane ring protons (δ 0.6–1.2 ppm) and methyl group integration .

- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) via ESI-MS .

Q. How does the cyclopropyl substituent influence the acidity and solubility of this compound compared to other benzoic acid derivatives?

- Methodological Answer : The cyclopropyl group’s electron-withdrawing nature increases acidity relative to methyl-substituted analogs. Measure pKa via potentiometric titration in aqueous methanol (e.g., pKa ≈ 3.2 vs. 4.2 for 2-methylbenzoic acid). Solubility can be tested in polar (water, ethanol) and nonpolar (hexane) solvents, with cyclopropane reducing water solubility due to hydrophobic effects. Comparative data from structurally similar compounds (e.g., 4-hydroxybenzoic acid) highlight substituent-driven trends .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in reaction yields when synthesizing this compound under varying catalytic conditions?

- Methodological Answer : Use a Design of Experiments (DoE) approach to optimize:

- Catalyst Screening : Compare Pd(PPh), PdCl(dppf), and ligand-free systems. Track yield differences via GC-MS .

- Kinetic Studies : Monitor reaction progress under varying temperatures (25–80°C) and solvent polarities (THF vs. DMF). Lower yields in polar solvents may indicate side reactions (e.g., decarboxylation) .

Address contradictions by isolating intermediates (e.g., boronic esters) to identify bottlenecks .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of electrophilic substitution reactions in this compound derivatives?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map electron density and Fukui indices. For nitration or halogenation:

Q. What are the challenges in characterizing the crystal structure of this compound, and how can variable-temperature XRD address polymorphic inconsistencies?

- Methodological Answer : Challenges include low crystal symmetry and solvent-dependent polymorphism. Use single-crystal X-ray diffraction (SC-XRD) at 100–300 K to resolve thermal motion artifacts. For polymorphs:

- Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks (carboxylic acid dimers vs. solvent adducts). Thermal gravimetric analysis (TGA) can identify solvent loss events influencing crystallinity .

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition assays, and what controls are critical for data reproducibility?

- Methodological Answer :

- Enzyme Assays : Test against cyclooxygenase (COX) or cytochrome P450 isoforms using fluorogenic substrates. Include positive controls (e.g., aspirin for COX) and negative controls (DMSO vehicle).

- Dose-Response Curves : Use IC values derived from nonlinear regression (GraphPad Prism). Replicate experiments (n ≥ 3) to address variability.

- Structural Analogues : Compare with 4-isopropylbenzoic acid to assess cyclopropane-specific effects .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., unexpected NMR peaks) in this compound characterization?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - and - couplings. For example, cyclopropane protons may split into complex multiplet patterns .

- Spiking Experiments : Add authentic samples of suspected impurities (e.g., unreacted boronic acid) to identify contaminant peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.